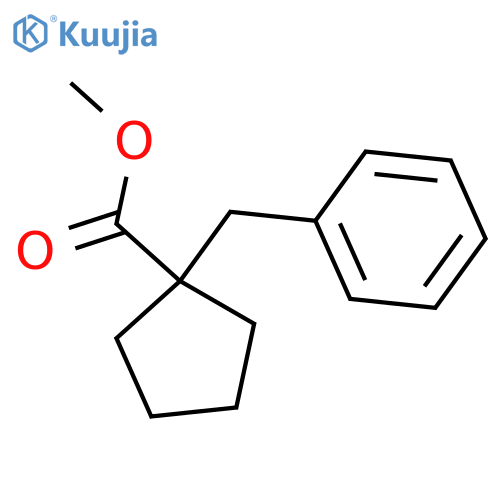Cas no 784182-12-3 (Methyl 1-benzylcyclopentanecarboxylate)

784182-12-3 structure
商品名:Methyl 1-benzylcyclopentanecarboxylate
Methyl 1-benzylcyclopentanecarboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 1-benzylcyclopentanecarboxylate
- methyl 1-benzylcyclopentane-1-carboxylate
- DTXSID00735284
- AKOS015998878
- 784182-12-3
- A865033
- Methyl1-benzylcyclopentanecarboxylate
- DB-319779
-
- MDL: MFCD21090380
- インチ: InChI=1S/C14H18O2/c1-16-13(15)14(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3
- InChIKey: YUUPPVGXEZCSJC-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1(CCCC1)CC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 218.130679813g/mol
- どういたいしつりょう: 218.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26.3Ų
Methyl 1-benzylcyclopentanecarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12031145-1g |
Methyl 1-benzylcyclopentanecarboxylate |
784182-12-3 | 95+% | 1g |
$614 | 2024-07-24 | |
| Ambeed | A183132-1g |
Methyl 1-benzylcyclopentanecarboxylate |
784182-12-3 | 95+% | 1g |
$510.0 | 2024-08-02 | |
| Chemenu | CM201548-1g |
Methyl 1-benzylcyclopentanecarboxylate |
784182-12-3 | 95% | 1g |
$580 | 2024-07-23 | |
| Alichem | A019139669-1g |
Methyl 1-benzylcyclopentanecarboxylate |
784182-12-3 | 95% | 1g |
$520.00 | 2023-09-01 | |
| Chemenu | CM201548-1g |
Methyl 1-benzylcyclopentanecarboxylate |
784182-12-3 | 95% | 1g |
$580 | 2021-06-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742655-1g |
Methyl 1-benzylcyclopentane-1-carboxylate |
784182-12-3 | 98% | 1g |
¥4284.00 | 2024-07-28 |
Methyl 1-benzylcyclopentanecarboxylate 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
784182-12-3 (Methyl 1-benzylcyclopentanecarboxylate) 関連製品
- 116754-85-9(Benzenepentadecanoicacid, b-methyl-, methyl ester)
- 10386-81-9(Cyclopentanecarboxylicacid, 2-oxo-1-(phenylmethyl)-, methyl ester)
- 2983-36-0(Benzenepropanoic acid, a-ethyl-, ethyl ester)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:784182-12-3)Methyl 1-benzylcyclopentanecarboxylate

清らかである:99%
はかる:1g
価格 ($):459.0